4-[4-[6-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-1,3-benzoxazol-2-yl]phenyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
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Overview
Description
4-[4-[6-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-1,3-benzoxazol-2-yl]phenyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a tricyclic core with multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
The synthesis of 4-[4-[6-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-1,3-benzoxazol-2-yl]phenyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione involves several steps, typically starting with the formation of the tricyclic core. This can be achieved through a Diels-Alder reaction between furan and furan-2,5-dione, followed by subsequent functionalization steps . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow synthesis.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced tricyclic compounds.
Scientific Research Applications
4-[4-[6-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-1,3-benzoxazol-2-yl]phenyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Mechanism of Action
The mechanism of action of 4-[4-[6-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-1,3-benzoxazol-2-yl]phenyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar compounds to 4-[4-[6-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-1,3-benzoxazol-2-yl]phenyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione include:
- Benzoic acid 3,5-dioxo-10-oxa-4-aza-tricyclo(5.2.1.0(2,6))dec-8-en-4-yl ester
- (3,5-Dioxo-4-aza-tricyclo(5.2.1.0(2,6))dec-8-en-4-yloxy)-acetic acid ethyl ester These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific tricyclic core and the presence of the benzoxazole moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-[4-[6-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-1,3-benzoxazol-2-yl]phenyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H23N3O5/c35-28-23-15-1-2-16(11-15)24(23)29(36)33(28)19-7-5-14(6-8-19)27-32-21-10-9-20(13-22(21)39-27)34-30(37)25-17-3-4-18(12-17)26(25)31(34)38/h1-10,13,15-18,23-26H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDWYWYDFHLQRHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)C5=NC6=C(O5)C=C(C=C6)N7C(=O)C8C9CC(C8C7=O)C=C9 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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